

An In-depth Technical Guide to 1-Methylcyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclohexanecarbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclohexane-1-carbaldehyde, a substituted cyclohexane derivative of interest in organic synthesis and potentially in the development of new chemical entities. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on providing practical information for laboratory applications.

Chemical Identity and Structure

The compound with the common name **1-methylcyclohexanecarbaldehyde** is systematically named 1-methylcyclohexane-1-carbaldehyde according to IUPAC nomenclature.^[1] Its chemical structure consists of a cyclohexane ring substituted with both a methyl group and a formyl (aldehyde) group on the same carbon atom.

Chemical Structure:

Figure 1: 2D structure of 1-methylcyclohexane-1-carbaldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-methylcyclohexane-1-carbaldehyde is presented in Table 1. These properties are crucial for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of 1-Methylcyclohexane-1-carbaldehyde

Property	Value	Source
IUPAC Name	1-methylcyclohexane-1-carbaldehyde	[1]
CAS Number	6140-64-3	[2]
Molecular Formula	C ₈ H ₁₄ O	[2]
Molecular Weight	126.20 g/mol	[1][2]
XLogP3-AA	2.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Exact Mass	126.104465066 Da	[1]
Monoisotopic Mass	126.104465066 Da	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Heavy Atom Count	9	[1]

Note: Most of the available data are computed properties from databases like PubChem. Experimental data for properties such as boiling point, melting point, and density are not readily available in the searched literature.

Spectroscopic data is essential for the identification and characterization of 1-methylcyclohexane-1-carbaldehyde. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

- ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (CHO) in the region of 9-10 ppm. The methyl group protons (CH₃) would appear as a singlet further

upfield. The protons on the cyclohexane ring would exhibit complex multiplets in the aliphatic region.

- ^{13}C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of 190-200 ppm. The quaternary carbon attached to the methyl and formyl groups would also be distinct. The remaining carbons of the cyclohexane ring and the methyl group would appear in the upfield aliphatic region.
- Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde would be expected around 1720-1740 cm^{-1} . C-H stretching vibrations for the aldehyde, methyl, and cyclohexane groups would be observed in the region of 2700-3000 cm^{-1} .
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 126$. Common fragmentation patterns would include the loss of the formyl group (CHO) and fragmentation of the cyclohexane ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to 1-methylcyclohexane-1-carbaldehyde involves the oxidation of the corresponding primary alcohol, (1-methylcyclohexyl)methanol.

Experimental Protocol: Oxidation of (1-Methylcyclohexyl)methanol

This protocol is a general method for the oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

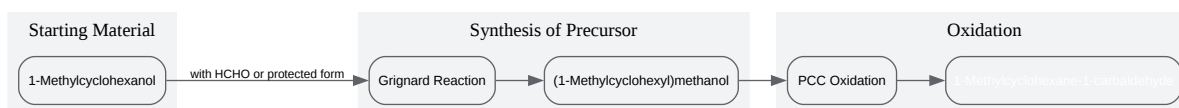
- (1-Methylcyclohexyl)methanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (CH_2Cl_2)

- Silica gel
- Anhydrous diethyl ether

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
- To this suspension, add a solution of (1-methylcyclohexyl)methanol (1 equivalent) in anhydrous dichloromethane dropwise with stirring.
- Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.
- Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.
- Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 1-methylcyclohexane-1-carbaldehyde.
- The crude product can be further purified by distillation under reduced pressure.

Logical Workflow for Synthesis:



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Figure 2: Synthetic pathway to 1-methylcyclohexane-1-carbaldehyde.

Reactivity

The reactivity of 1-methylcyclohexane-1-carbaldehyde is primarily dictated by the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

Key reactions include:

- **Oxidation:** Can be readily oxidized to 1-methylcyclohexane-1-carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$).
- **Reduction:** The aldehyde can be reduced to the corresponding primary alcohol, (1-methylcyclohexyl)methanol, using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Nucleophilic Addition:** Undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides (to form cyanohydrins).
- **Wittig Reaction:** Reacts with phosphorus ylides to form alkenes.
- **Reductive Amination:** Can be converted to amines through reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

Biological Activity and Relevance to Drug Development

While specific studies on the biological activity of 1-methylcyclohexane-1-carbaldehyde are limited in the public domain, the broader class of cyclohexanecarboxaldehyde derivatives has been investigated for various pharmacological properties. For instance, some derivatives have shown potential as anticancer and antimicrobial agents.^[3] The aldehyde functional group is known to be reactive towards biological nucleophiles, such as amine and thiol groups in proteins, which can be a source of both therapeutic effects and toxicity.

For drug development professionals, 1-methylcyclohexane-1-carbaldehyde can serve as a versatile building block. The introduction of the 1-methyl-1-formylcyclohexyl moiety can be used to explore structure-activity relationships (SAR) by providing a rigid scaffold that can be further functionalized. Its derivatives could be investigated for their potential to interact with various biological targets.

Safety and Handling

1-Methylcyclohexane-1-carbaldehyde is classified as a flammable liquid and is harmful if swallowed.[1] It is also expected to cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling this compound.

General Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry place.

In case of exposure, it is important to seek fresh air, flush affected skin or eyes with plenty of water, and seek medical attention if symptoms persist.

This technical guide provides a summary of the available information on 1-methylcyclohexane-1-carbaldehyde. Further experimental investigation is required to fully characterize its physical properties, spectroscopic data, and biological activity.

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